molecular formula C9H10N2OS B7723379 N'-(4-acetylphenyl)carbamimidothioic acid

N'-(4-acetylphenyl)carbamimidothioic acid

Cat. No.: B7723379
M. Wt: 194.26 g/mol
InChI Key: VVIUKYOXYSWCOF-UHFFFAOYSA-N
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Description

N’-(4-acetylphenyl)carbamimidothioic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of an acetyl group attached to a phenyl ring, which is further connected to a carbamimidothioic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(4-acetylphenyl)carbamimidothioic acid typically involves the reaction of pivaloyl isothiocyanate with 4-aminoacetophenone in dry acetone. The reaction is carried out under inert conditions, often by refluxing the mixture . The structure of the synthesized compound is confirmed through spectroscopic characterization techniques such as 1H-NMR, 13C-NMR, and FT-IR .

Industrial Production Methods

While specific industrial production methods for N’-(4-acetylphenyl)carbamimidothioic acid are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N’-(4-acetylphenyl)carbamimidothioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the carbamimidothioic acid moiety are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N’-(4-acetylphenyl)carbamimidothioic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N’-(4-acetylphenyl)carbamimidothioic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(4-acetylphenyl)carbamimidothioic acid stands out due to its specific structural features and the presence of both acetyl and carbamimidothioic acid groups

Properties

IUPAC Name

N'-(4-acetylphenyl)carbamimidothioic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2OS/c1-6(12)7-2-4-8(5-3-7)11-9(10)13/h2-5H,1H3,(H3,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVIUKYOXYSWCOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC=C(C=C1)N=C(N)S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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